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phenylpropane

Cat. No.: B13900041

Get Quote

Executive Summary
Amino acid-derived alkyl iodides are privileged intermediates in the synthesis of complex

peptidomimetics and non-canonical amino acids. Unlike their bromo- or chloro-analogs, alkyl

iodides possess a unique "Goldilocks" reactivity: they are sufficiently reactive for facile

oxidative addition to transition metals (Zn, Ni, Pd) yet stable enough to be isolated and purified

if handled correctly.

This guide focuses on the two most critical classes of these reagents:

-Iodo amines (derived from Serine/Cysteine).

-Iodo amines (derived from Aspartic acid/Homoserine).

These electrophiles are the precursors to the Jackson Reagents (amino alkylzinc iodides),

which allow for the modular construction of chiral amino acid libraries via Negishi cross-

coupling.
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Synthesis of Alkyl Iodide Building Blocks
The integrity of the chiral center is paramount. Direct substitution of the hydroxyl group of

serine or homoserine is the preferred route.

Route A: The Sulfonate Displacement (Scale-Up
Preferred)
This method is robust for multi-gram synthesis. It avoids the difficult removal of

triphenylphosphine oxide associated with Mitsunobu conditions.

Substrate:

-Boc-Ser-OMe or

-Boc-Hse-OMe.

Mechanism: Activation of the alcohol as a Tosylate (OTs) or Mesylate (OMs), followed by

Finkelstein displacement with Sodium Iodide (NaI).

Critical Insight: For

-iodo systems (serine derived), the displacement of the sulfonate by iodide is slow in THF but
rapid in acetone or 2-butanone. However, direct displacement on the

-carbon is prone to racemization via an aziridine intermediate if the nitrogen protecting group
is not sufficiently electron-withdrawing (e.g., Cbz or Boc are safer than Acetyl).

Route B: The Phosphine-Iodine Mediated Substitution
Ideal for smaller, rapid batches where purification via column chromatography is acceptable.

Reagents:

,

, Imidazole.

Solvent: DCM or Toluene.
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Advantage: One-pot conversion from alcohol to iodide.

The Jackson Reagents: Organozinc Intermediates
The transformation of amino alkyl iodides into organozinc reagents is the cornerstone of this

chemistry. These reagents were extensively characterized by Richard F. W. Jackson, whose

kinetic studies revealed critical stability factors.

Stability & Solvent Effects
A common failure mode in generating

-amino alkylzinc iodides is

-elimination, which destroys the stereocenter and yields an enamino ester.

In THF:

-elimination is rapid. The zinc coordinates to the carbamate carbonyl, facilitating syn-
elimination.

In DMF:

-elimination is significantly suppressed.[1] DMF coordinates strongly to the Zinc, preventing
the intramolecular coordination required for elimination.

Expert Recommendation: Always prepare

-iodo zinc reagents in DMF or DMAC. For

-iodo reagents (glutamate/homoserine derived), THF is acceptable as the 5-membered ring
chelate is less prone to elimination.

Visualization: The Jackson Reagent Stability Pathways
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Figure 1: Solvent-dependent stability of Jackson Reagents. DMF stabilizes the species against beta-elimination.
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[2]
Experimental Protocols
Protocol A: Synthesis of -Boc-3-iodo-L-alanine methyl
ester
Reference Grounding: Derived from Jackson et al., J. Org. Chem. 1998, 63, 7875.[2]

Reagents:

-Boc-L-Ser-OMe (1.0 equiv)

Toluenesulfonyl chloride (TsCl) (1.2 equiv)

Triethylamine (

) (1.5 equiv)

Sodium Iodide (NaI) (5.0 equiv)

Solvents: DCM (Step 1), Acetone (Step 2)

Step-by-Step:

Tosylation: Dissolve

-Boc-L-Ser-OMe in dry DCM at 0°C. Add
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followed by TsCl. Stir at room temperature (RT) until TLC indicates consumption (~4 h).
Wash with 1M HCl, sat.

, and brine. Dry (

) and concentrate to yield the crude tosylate.

Finkelstein: Dissolve the crude tosylate in acetone (0.1 M). Add NaI (5 equiv).

Reflux: Heat to reflux for 6–12 hours. The solution will turn yellow/brown due to trace

.

Workup: Cool to RT. Filter off the precipitated NaOTs. Concentrate the filtrate. Redissolve in

and wash with 10%

(to remove iodine color) and water.

Purification: Flash chromatography (Hexane/EtOAc). The iodide is light sensitive; store in the

dark at -20°C.

Protocol B: Preparation of the Zinc Reagent (The
Jackson Protocol)
Trustworthiness Check: This protocol uses TMSCl activation, which is more reliable than acid

washing for small scales.

Reagents:

Zinc dust (3.0 equiv)

1,2-Dibromoethane (5 mol%)

Trimethylsilyl chloride (TMSCl) (1 mol%)

-Boc-3-iodo-L-alanine methyl ester (1.0 equiv)

Solvent: Dry DMF (0.5 M concentration relative to iodide)
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Step-by-Step:

Activation: Flame-dry a Schlenk flask under Argon. Add Zinc dust. Add dry DMF (covering

the Zn). Add 1,2-dibromoethane and heat to 60°C for 1 minute. Cool to 30°C. Add TMSCl

and stir for 10 mins.

Insertion: Add the solution of alkyl iodide in DMF dropwise to the activated Zinc suspension.

Reaction: Stir at roughly 35–40°C. The reaction is exothermic; monitor temperature.

Completion: Reaction is typically complete in 30–60 minutes. Allow the excess Zinc to settle.

The supernatant contains the organozinc reagent (~0.5 M).

Use: Use immediately for Cross-Coupling.

Modern Applications: Photoredox Catalysis[3][4][5]
While Zinc reagents remain the gold standard for scale, modern photoredox catalysis (Ni/Ir dual

catalysis) allows for the direct coupling of alkyl iodides with aryl halides, bypassing the discrete

organometallic formation.

Mechanism: Reductive Cross-Electrophile Coupling
In this pathway, the alkyl iodide is reduced to a radical via Single Electron Transfer (SET),

which is then captured by a Nickel catalyst.
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Figure 2: Dual Photoredox/Nickel Catalysis pathway for coupling amino alkyl iodides.
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Comparison of Methodologies
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Feature
Jackson Reagent
(Zn)

Photoredox (Ni/Ir)
Decarboxylative
Iodination

Primary Precursor Alkyl Iodide Alkyl Iodide Carboxylic Acid

Key Intermediate Organozinc Carbon Radical
N-Hydroxyphthalimide

ester

Stereoretention High (in DMF)
Variable (Radical

nature)

High (if chiral catalyst

used)

Scalability High (kg scale proven)
Low/Medium (Light

penetration limits)
Medium

Cost Low (Zn is cheap)
High (Ir

catalysts/Ligands)
Medium
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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